molecular formula C3F10Si B14212445 Fluoro[tris(trifluoromethyl)]silane CAS No. 827027-04-3

Fluoro[tris(trifluoromethyl)]silane

Cat. No.: B14212445
CAS No.: 827027-04-3
M. Wt: 254.10 g/mol
InChI Key: LRAQLUQSMSXTEC-UHFFFAOYSA-N
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Description

Fluoro[tris(trifluoromethyl)]silane is a silicon-based compound with the molecular formula C3F10Si. It is characterized by the presence of three trifluoromethyl groups and one fluorine atom attached to a silicon center. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoro[tris(trifluoromethyl)]silane can be synthesized through several methods. One common approach involves the fluorination of trichloromethylsilane using antimony trifluoride in the presence of catalytic quantities of bromine or antimony pentachloride. This reaction is typically carried out under heating or in an inert fluorinated solvent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of perfluoroalkyl bromides as starting materials. These compounds are fluorinated using antimony trifluoride, resulting in the formation of the desired silane compound .

Chemical Reactions Analysis

Types of Reactions: Fluoro[tris(trifluoromethyl)]silane undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The compound can act as a reducing agent in the presence of suitable catalysts.

    Oxidation Reactions: It can be oxidized to form different silicon-based compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as fluoride ions.

    Reduction Reactions: Often utilize catalysts like tris(pentafluorophenyl)borane.

    Oxidation Reactions: Require oxidizing agents such as hydrogen peroxide or ozone.

Major Products: The major products formed from these reactions include various silicon-fluorine compounds and derivatives of trifluoromethylsilane .

Scientific Research Applications

Fluoro[tris(trifluoromethyl)]silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.

    Biology: Employed in the development of fluorinated biomolecules for medical research.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of high-performance materials and coatings .

Mechanism of Action

The mechanism by which fluoro[tris(trifluoromethyl)]silane exerts its effects involves the activation of silicon-fluorine bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trifluoromethyl groups enhance the reactivity of the silicon center, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

    Trimethyl(trifluoromethyl)silane:

    Trifluoromethyltrimethylsilane: Another trifluoromethylating agent with similar applications.

Uniqueness: Fluoro[tris(trifluoromethyl)]silane is unique due to the presence of three trifluoromethyl groups, which significantly enhance its reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high thermal stability and strong electron-withdrawing effects .

Properties

CAS No.

827027-04-3

Molecular Formula

C3F10Si

Molecular Weight

254.10 g/mol

IUPAC Name

fluoro-tris(trifluoromethyl)silane

InChI

InChI=1S/C3F10Si/c4-1(5,6)14(13,2(7,8)9)3(10,11)12

InChI Key

LRAQLUQSMSXTEC-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Si](C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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